{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0768771
InChI:
InChI=1S/C17H17Cl2N3O/c18-13-2-4-16(19)15(10-13)17-5-3-14(23-17)11-20-6-1-8-22-9-7-21-12-22/h2-5,7,9-10,12,20H,1,6,8,11H2
SMILES:
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl
Molecular Formula:
C17H17Cl2N3O
Molecular Weight:
350.2 g/mol
{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
CAS No.:
Cat. No.: VC0768771
Molecular Formula: C17H17Cl2N3O
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17Cl2N3O |
|---|---|
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
| Standard InChI | InChI=1S/C17H17Cl2N3O/c18-13-2-4-16(19)15(10-13)17-5-3-14(23-17)11-20-6-1-8-22-9-7-21-12-22/h2-5,7,9-10,12,20H,1,6,8,11H2 |
| Standard InChI Key | SQLGHUMRXAXZHO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator